3,5-Difluorobenzylzinc chloride

Description

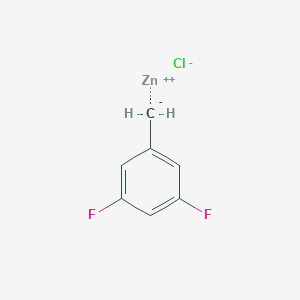

3,5-Difluorobenzylzinc chloride (C₇H₅ClF₂Zn) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi coupling, to introduce 3,5-difluorobenzyl groups into organic frameworks. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . Key identifiers include:

- CAS Number: 352525-71-4

- Molecular Weight: 227.953 g/mol (average mass)

- Structure: Features a benzyl group substituted with fluorine atoms at the 3- and 5-positions, bound to a zinc-chloride moiety.

This compound is valued for its stability in THF and its ability to transfer the 3,5-difluorobenzyl group to electrophilic partners, making it critical in pharmaceutical and materials science syntheses.

Properties

Molecular Formula |

C7H5ClF2Zn |

|---|---|

Molecular Weight |

227.9 g/mol |

IUPAC Name |

zinc;1,3-difluoro-5-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

XKWBPRMCINUWKC-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Cl-].[Zn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-difluorobenzylzinc chloride with structurally related organozinc reagents and benzyl/benzoyl derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Halide Influence (Cl vs. Br) :

- The bromide analog (3,5-difluorobenzylzinc bromide) has a higher molecular weight (272.358 vs. 227.953 g/mol) , which may reduce solubility in THF or alter reaction kinetics in cross-couplings.

Fluorine Substitution Position: The 2,5-difluoro isomer exhibits different steric and electronic effects compared to the 3,5-difluoro variant.

Functional Group Differences :

- Benzylzinc vs. Benzoyl Chlorides : Benzylzinc reagents (e.g., this compound) are nucleophilic and participate in cross-couplings, while benzoyl chlorides (e.g., 3,5-difluorobenzoyl chloride) are electrophilic, reacting with amines or alcohols to form amides/esters .

- The carbonyl group in benzoyl chlorides increases reactivity toward nucleophiles but reduces compatibility with strongly basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.